4-(Benzyloxy)-2-bromo-1-chlorobenzene
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Overview
Description
4-(Benzyloxy)-2-bromo-1-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a bromine atom, and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-bromo-1-chlorobenzene typically involves the bromination and chlorination of 4-(Benzyloxy)benzene. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced into the benzene ring under controlled conditions. The reaction can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-bromo-1-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the benzyloxy group intact.
Scientific Research Applications
4-(Benzyloxy)-2-bromo-1-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-bromo-1-chlorobenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the halogen atoms can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)benzyl chloride
- 4-(Chloromethyl)phenyl acetate
- 3-Phenoxybenzyl chloride
Uniqueness
4-(Benzyloxy)-2-bromo-1-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to similar compounds. The combination of these substituents allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-bromo-1-chloro-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJGUYPSCBNIOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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